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Compound of Interest

Methyl 4-chloro-3-
Compound Name:
hydroxybenzoate

Cat. No.: B042347

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-chloro-4-hydroxybenzoate, an important intermediate in pharmaceutical synthesis. Due to the
limited availability of public data for Methyl 4-chloro-3-hydroxybenzoate, this document
focuses on its close structural isomer, Methyl 3-chloro-4-hydroxybenzoate (CAS No: 3964-57-
6). The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), are crucial for the structural elucidation and
quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-chloro-4-
hydroxybenzoate.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.97 S 1H Ar-H

7.90 d,J=7.6Hz 1H Ar-H

7.48 - 7.45 m 1H Ar-H
7.38-7.30 m 1H Ar-H

3.90 S 3H -OCHs

7.06 d,J=8.8Hz 1H Ar-H

Note: The available data from different sources shows slight variations, which can be attributed
to different experimental conditions. The data presented here is a composite from available
literature.[1]

« 13 1
Chemical Shift (8) ppm Assighment
165.7 C=0 (Ester)
134.3 Ar-C
132.8 Ar-C
131.8 Ar-C
129.6 Ar-C
127.6 Ar-C
52.3 -OCHs

Note: This data is for the related compound Methyl 3-chlorobenzoate and serves as a
reference.[2] Specific 13C NMR data for Methyl 3-chloro-4-hydroxybenzoate was not readily
available in the searched sources.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Interpretation

~3400 O-H stretch (phenolic)
~3000 C-H stretch (aromatic)
~1700 C=0 stretch (ester)

~1600, ~1450 C=C stretch (aromatic ring)
~1250 C-O stretch (ester)
~800-600 C-Cl stretch

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr
pellet, thin film).

Table 4: Mass Spectrometry Data

m/z Interpretation

186 [M]* (Molecular ion)

155 [M - OCHs]*

157 Isotopic peak for [M - OCHs]* due to 3/Cl
127 [M - COOCH3s]*

Note: The mass spectrum of chlorinated compounds shows a characteristic M+2 peak due to
the presence of the 3’Cl isotope.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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e Sample Preparation: A sample of approximately 5-10 mg of Methyl 3-chloro-4-
hydroxybenzoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

o Data Acquisition:

o For *H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of
scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

o For 3C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of
scans is usually required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts
are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):

o Sample Preparation: Approximately 1-2 mg of the solid sample is ground with about 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: The powder is then compressed in a pellet press under high pressure to
form a thin, transparent pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
The spectrum is typically recorded in the range of 4000-400 cm™1,

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The absorbance or transmittance spectrum is plotted, and the
characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC). The
sample is vaporized in the ion source.

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]*) and
various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound.
The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide for Methyl 3-chloro-4-
hydroxybenzoate has been compiled from various public sources. While efforts have been
made to ensure accuracy, this information should be used for reference purposes. It is highly
recommended to acquire and interpret spectra on your specific sample for definitive structural
confirmation. The data for the requested compound, Methyl 4-chloro-3-hydroxybenzoate,
was not found in the searched databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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